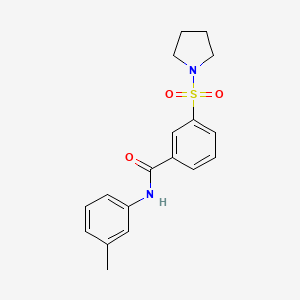
1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide, also known as FMP4, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. FMP4 belongs to the class of compounds known as piperidinecarboxamides, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and GABA. 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has also been shown to reduce seizures in animal models of epilepsy. In addition, 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide. One area of research could focus on developing more efficient synthesis methods for the compound, which could help to reduce the cost of production. Another area of research could focus on exploring the potential use of 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide in combination with other drugs or therapies for the treatment of various diseases. Finally, future research could focus on elucidating the exact mechanism of action of 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide, which could help to inform the development of more targeted therapies for neurodegenerative disorders and other diseases.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide involves a multistep process that begins with the reaction of 2-furoyl chloride with N-methyl-N-phenylpiperidine-4-carboxamide in the presence of a base. The resulting intermediate is then subjected to a series of reactions that involve the addition of various reagents, such as sodium hydride and acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential use in the treatment of various diseases. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-methyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19(15-6-3-2-4-7-15)17(21)14-9-11-20(12-10-14)18(22)16-8-5-13-23-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNAZMXLHVKMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylcarbonyl)-N-methyl-N-phenylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
